molecular formula C13H20FNO B2554711 (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine CAS No. 799260-49-4

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine

Cat. No. B2554711
CAS RN: 799260-49-4
M. Wt: 225.307
InChI Key: LUFDYKILGIUBBK-UHFFFAOYSA-N
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Description

4-Fluorobenzyl is a benzyl group with a fluorine atom on the phenyl ring . Isopropoxy-propyl is a propyl group with an isopropoxy substituent. These groups can be part of larger molecules and can influence their properties.


Synthesis Analysis

The synthesis of compounds containing these groups would depend on the specific reactions used. For example, 4-Fluorobenzyl chloride can be used as a starting material for the synthesis of various 4-Fluorobenzyl derivatives .


Chemical Reactions Analysis

The reactivity of these groups would depend on the specific compound they’re part of and the conditions of the reaction. For example, 4-Fluorobenzyl chloride can react with amines to form 4-Fluorobenzyl amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these groups can vary depending on the specific compound they’re part of. For example, 4-Fluorobenzyl chloride is a liquid at room temperature with a boiling point of 82 °C/26 mmHg .

Scientific Research Applications

Materials Science

a. Surface Modification: Researchers explore whether this compound can modify material surfaces. It may enhance adhesion, alter wettability, or provide anti-corrosion properties.

b. Liquid Crystals: The combination of aromatic and aliphatic moieties could lead to liquid crystalline behavior. Investigations focus on its potential as a liquid crystal precursor.

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, 4-Fluorobenzyl chloride is classified as a skin corrosive and is dangerous if inhaled .

Future Directions

The future directions in the research and application of these groups would depend on the specific field of study. For example, 4-Fluorobenzyl derivatives have been studied for their potential use in the synthesis of various pharmaceutical compounds .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-propan-2-yloxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO/c1-11(2)16-9-3-8-15-10-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFDYKILGIUBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine

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